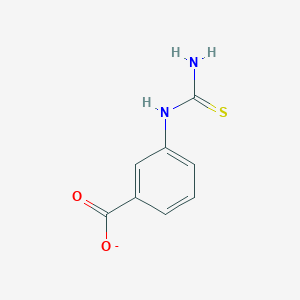
2-(3-Iodo-4-methylphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodo-4-methylphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-iodo-4-methylphenyl group. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The presence of iodine and methyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodo-4-methylphenyl)thiazole typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of 2-bromoacetophenones with thiourea or selenourea. The reaction is usually carried out under solvent-free conditions, making it an eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Iodo-4-methylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
2-(3-Iodo-4-methylphenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Iodo-4-methylphenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, influencing biochemical pathways. The iodine and methyl groups can further modulate these interactions, enhancing the compound’s specificity and potency. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- 2-(3-Bromo-4-methylphenyl)thiazole
- 2-(3-Chloro-4-methylphenyl)thiazole
- 2-(3-Fluoro-4-methylphenyl)thiazole
Comparison: 2-(3-Iodo-4-methylphenyl)thiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological targets, potentially offering distinct advantages in certain applications .
Properties
CAS No. |
903522-16-7 |
|---|---|
Molecular Formula |
C10H8INS |
Molecular Weight |
301.15 g/mol |
IUPAC Name |
2-(3-iodo-4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8INS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 |
InChI Key |
IGPGCKUKTLEBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)

![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)





